molecular formula C24H16FN3O3 B5233974 N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

Katalognummer B5233974
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: LBBBZDVCTHQFDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, also known as CFTR modulator VX-770 or Ivacaftor, is a small molecule drug that has been developed to treat cystic fibrosis (CF). Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. The disease is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of salt and water across cell membranes. Ivacaftor is designed to enhance the function of the CFTR protein in CF patients who have specific mutations in the CFTR gene.

Wirkmechanismus

Ivacaftor works by binding to the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide protein and enhancing its function. The drug specifically targets N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations that result in reduced chloride ion transport across cell membranes. Ivacaftor increases the open probability of the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide channel, allowing more chloride ions to pass through the membrane. This results in improved hydration of the airway surface liquid and improved mucociliary clearance in the lungs of CF patients.
Biochemical and Physiological Effects
Ivacaftor has been shown to have several biochemical and physiological effects in CF patients. The drug increases chloride ion transport across cell membranes and improves airway hydration, which leads to improved mucociliary clearance and reduced airway obstruction. Ivacaftor also reduces inflammation and oxidative stress in the lungs of CF patients.

Vorteile Und Einschränkungen Für Laborexperimente

Ivacaftor has several advantages for lab experiments, including its high purity and specificity for N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, Ivacaftor has some limitations for lab experiments, including its high cost and limited availability. The drug is also only effective for CF patients with specific mutations in the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide gene.

Zukünftige Richtungen

There are several future directions for the development of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide modulators like Ivacaftor. One direction is the development of drugs that target N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations that are not responsive to Ivacaftor. Another direction is the development of combination therapies that target multiple N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations and enhance N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide function. Additionally, there is a need for more research into the long-term effects of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide modulators on CF patients and the development of new biomarkers to monitor N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide function.

Synthesemethoden

The synthesis of Ivacaftor involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are commercially available and include 2-methylbenzene-1,4-diamine, 2-bromobenzoic acid, 4-cyano-2-fluorobenzoyl chloride, and 2-benzofuran-1-carboxylic acid. The synthesis has been optimized to produce Ivacaftor with high purity and yield.

Wissenschaftliche Forschungsanwendungen

Ivacaftor has been extensively studied in preclinical and clinical trials for the treatment of cystic fibrosis. The drug has been shown to improve lung function, reduce exacerbations, and improve quality of life in CF patients with specific mutations in the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide gene. Ivacaftor has also been studied in combination with other N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide modulators to further enhance N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide function.

Eigenschaften

IUPAC Name

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3/c1-14-10-17(27-23(29)18-8-6-15(13-26)11-19(18)25)7-9-20(14)28-24(30)22-12-16-4-2-3-5-21(16)31-22/h2-12H,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBBZDVCTHQFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.